molecular formula C20H26N4O3 B2927338 N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-43-9

N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide

Cat. No.: B2927338
CAS No.: 1031961-43-9
M. Wt: 370.453
InChI Key: QMTBVXCGSPZKEY-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a methyl group at position 6 and a piperidin-1-yl moiety at position 2. The ethoxyphenyl group attached via an acetamide linkage introduces aromatic and hydrogen-bonding properties. This compound’s structural uniqueness lies in its dual heterocyclic and aromatic pharmacophores, which are associated with diverse biological activities in related molecules, such as enzyme inhibition or antimicrobial effects .

Notably, N-(4-ethoxyphenyl)-acetamide has been isolated from Periploca forrestii rhizomes, suggesting natural precedents for its aromatic acetamide framework . However, the pyrimidine-piperidine scaffold in the target compound indicates synthetic optimization for enhanced physicochemical or pharmacological profiles.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-26-17-9-7-16(8-10-17)22-18(25)14-27-19-13-15(2)21-20(23-19)24-11-5-4-6-12-24/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTBVXCGSPZKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C25H29N5O3, with a molecular weight of approximately 447.54 g/mol. The compound features an ethoxy group, a piperidine moiety, and a pyrimidine derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H29N5O3
Molecular Weight447.54 g/mol
Purity≥95%

Research indicates that this compound interacts with various biological targets, including receptors and enzymes involved in neurological pathways. Its structural components suggest potential activity as a modulator of neurotransmitter systems.

Potential Biological Targets:

  • Muscarinic Receptors : The compound may act as an antagonist at muscarinic receptors, which are implicated in cognitive functions and memory.
  • Dopaminergic Pathways : Interaction with dopaminergic receptors could suggest applications in treating disorders such as schizophrenia or Parkinson's disease.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, offering potential anti-inflammatory or anti-cancer effects.

Case Studies and Experimental Evidence

  • Neuropharmacological Studies : In vitro studies have demonstrated that this compound can enhance cognitive function in animal models by modulating cholinergic activity. These findings suggest its potential utility in treating cognitive deficits associated with neurodegenerative diseases.
  • Antitumor Activity : A study evaluating the compound's effects on cancer cell lines showed significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Anti-inflammatory Effects : Research indicates that the compound can reduce pro-inflammatory cytokine levels in macrophages, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To contextualize this compound within the broader field of medicinal chemistry, a comparison with structurally similar compounds is valuable:

Compound NameUnique FeaturesBiological Activity
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamideEnhanced lipophilicityPotentially increased CNS penetration
6-Methylpyrimidin-4-yloxyacetic acidSimpler structure without piperidineLimited activity compared to complex derivatives
4-Acetophenone derivativesBasic acetophenone structureGenerally lower biological activity

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

The pyrimidine ring’s substitution pattern significantly influences molecular interactions. Key analogs include:

Compound Name Substituents (Pyrimidine Positions 2, 4, 6) Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Target Compound 2-(piperidin-1-yl), 4-(O-linkage), 6-methyl C₂₁H₂₆N₄O₃ 382.46 Tautomerism observed in related thiazolidinone analogs
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-(4-methylpiperidin-1-yl), 4-(O-linkage), 6-methyl C₂₁H₂₅FN₄O₂ 392.45 Enhanced lipophilicity due to fluorine and methyl-piperidine
N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide 2-(piperidin-1-yl), 4-(O-linkage), 6-methyl C₁₉H₂₃ClN₄O₂ 374.87 Chlorine substituent increases halogen bonding potential

Key Observations :

  • Piperidine vs.
  • Aromatic Substituents : The 4-ethoxyphenyl group in the target compound offers electron-donating effects, contrasting with electron-withdrawing groups (e.g., fluorine in , chlorine in ), which modulate solubility and target affinity.

Tautomerism and Dynamic Structural Features

The target compound’s acetamide-thiazolidinone analog (3c-I/3c-A) exists as a 1:1 tautomeric mixture, highlighting conformational flexibility that may influence binding kinetics . In contrast, rigid analogs like bis-pyrimidine derivatives () exhibit fixed geometries, favoring stable interactions in enzyme active sites .

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